![molecular formula C11H12BrNO2 B2808576 (3As,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole CAS No. 321574-26-9](/img/structure/B2808576.png)

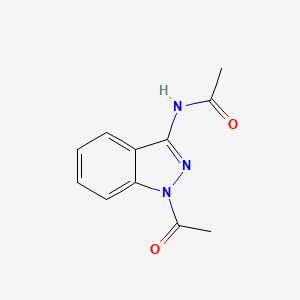

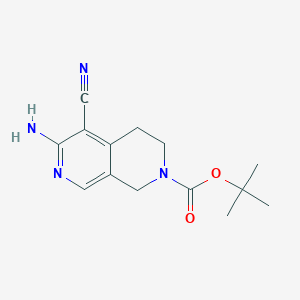

(3As,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3As,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole is a heterocyclic compound containing both a chromene and an oxazole ring system. It is a synthetic compound that has recently been studied for its potential medicinal applications. This compound has a wide range of biological properties and has been used in research to study its mechanism of action, its biochemical and physiological effects, and its potential for use in laboratory experiments.

Aplicaciones Científicas De Investigación

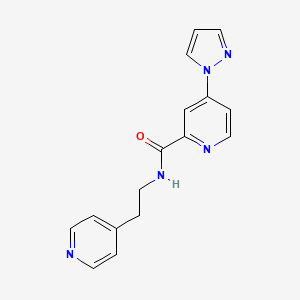

- Antibacterial Activity : Oxazole-containing compounds have demonstrated antibacterial properties against pathogens such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, and Escherichia coli .

- Antifungal Activity : Certain oxazole derivatives exhibit antifungal effects against fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus .

- Anti-inflammatory Potential : Oxazole-based molecules have been explored for their anti-inflammatory properties .

- Antiviral Applications : Researchers investigate oxazole compounds as potential antiviral agents .

- Anticancer Properties : Some oxazole derivatives show promise in cancer treatment .

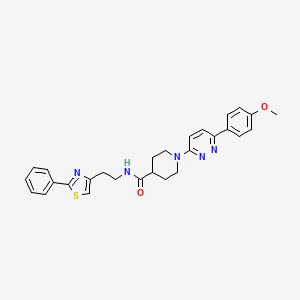

- Anti-tubercular Activity : Oxazole-containing compounds have been studied for their effects against tuberculosis .

- Antiparasitic and Antidiabetic Effects : Oxazole-based molecules have been evaluated for their activity against parasites and diabetes .

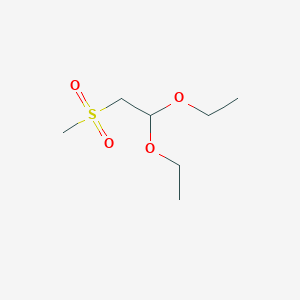

Synthetic Chemistry and Methodology

The van Leusen reaction, utilizing tosylmethylisocyanides (TosMICs), remains a powerful strategy for synthesizing oxazole-based compounds. Researchers have made significant advances in this area since 1972 . The ability to efficiently construct oxazole rings contributes to the development of novel molecules for various applications.

Bioisosteric Properties

Among the isomers, 1,2,4-oxadiazole , a related five-membered N-heterocycle, has garnered attention due to its excellent bioisosteric properties. Fused and pendant 1,2,4-oxadiazole scaffolds are found in commercially available drugs and play a crucial role in medicinal chemistry .

Mecanismo De Acción

Target of Action

The primary targets of these compounds are the Estrogen receptor alpha and Estrogen receptor beta . These receptors are part of the nuclear receptor family of intracellular receptors and are activated by the hormone estrogen .

Mode of Action

The compounds interact with their targets, the estrogen receptors, by binding to them .

Biochemical Pathways

Given the target of these compounds, they are likely to influence theestrogen signaling pathway , which plays a crucial role in numerous biological processes, including reproductive development, cardiovascular health, bone integrity, cognition, and behavior .

Result of Action

As they target estrogen receptors, they may influence the transcription of target genes and subsequently affect cellular function .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of these compounds include pH, temperature, and the presence of other interacting molecules .

Propiedades

IUPAC Name |

(3aS,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-13-11-7(6-15-13)5-14-10-3-2-8(12)4-9(10)11/h2-4,7,11H,5-6H2,1H3/t7-,11+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMNZXXFKNSMLB-WRWORJQWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2C(COC3=C2C=C(C=C3)Br)CO1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2[C@@H](COC3=C2C=C(C=C3)Br)CO1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2808498.png)

![ethyl 4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2808501.png)

![(1S,3R)-3-Ethoxy-N-methylspiro[3.4]octan-1-amine;hydrochloride](/img/structure/B2808504.png)

![1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2808508.png)

![1-Methyl-4-[[2-(5,6,7,8-tetrahydronaphthalen-1-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2808510.png)

![N'-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2808513.png)

![N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide](/img/structure/B2808516.png)